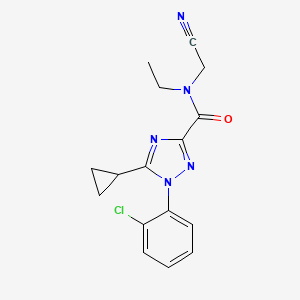
2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, also known as butyric acid, is a carboxylic acid found in rancid butter, parmesan cheese, and vomit, and has an unpleasant odor and acrid taste, with a sweetish aftertaste . It can be detected by mammals with good scent detection abilities, such as dogs .
Synthesis Analysis
The synthesis of an ester, which is a carboxylic acid derivative, can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with the help of computational methods .Chemical Reactions Analysis
Organosulfides, like the one in the given compound, are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include properties such as vapor pressure, boiling point, as well as explosive limits and toxic exposure thresholds .Applications De Recherche Scientifique
Solubility and Thermodynamic Modelling
The solubility and thermodynamic properties of thiazole derivatives, like 2-amino-5-methylthiazole, in various organic solvents have been extensively studied. Such research is fundamental in understanding the dissolution and interaction behaviors of similar compounds, including 2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid, in different media. These studies are crucial for pharmaceutical formulation and chemical synthesis processes, providing insights into the compound's behavior in solvents, which could be extrapolated to understand the solubility of closely related chemical structures (Gaoquan Chen et al., 2017).
Photovoltaic Properties
Research into conjugated side chains polymers incorporating thiazole units and various electron-withdrawing and donating end groups has revealed their potential in photovoltaic applications. Such studies underscore the role of thiazole derivatives in enhancing the solar absorption and photovoltaic performance of polymers, pointing towards the utility of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid in solar cell technologies. The modification of electronic properties through the incorporation of thiazole derivatives can significantly impact the efficiency of solar cells, indicating a promising area for further exploration (Zhaojie Gu et al., 2012).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers for solar cell applications has highlighted the importance of thiazole derivatives in the development of high-efficiency solar cells. Thiazole-containing compounds have demonstrated remarkable incident photon to current conversion efficiencies when anchored onto TiO2 films. This suggests that similar compounds, such as 2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid, could be explored for their potential in enhancing the photovoltaic performance of dye-sensitized solar cells, offering a pathway to more efficient renewable energy solutions (Sanghoon Kim et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-4-7(9(12)13)8-6(3)11-10(15-8)14-5-2/h7H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULFXUDKRQAMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N=C(S1)SCC)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2734848.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)

![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)





![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)